molecular formula C20H24Br2N2 B11941715 N-(1-Ethylpropyl)-2-phenyl-4-quinolinamine dihydrobromide CAS No. 853344-20-4

N-(1-Ethylpropyl)-2-phenyl-4-quinolinamine dihydrobromide

Cat. No.: B11941715
CAS No.: 853344-20-4
M. Wt: 452.2 g/mol
InChI Key: OAQNJEWJWRDZCI-UHFFFAOYSA-N
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Description

N-(1-Ethylpropyl)-2-phenyl-4-quinolinamine dihydrobromide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with a phenyl group and an ethylpropylamine side chain. The dihydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Ethylpropyl)-2-phenyl-4-quinolinamine dihydrobromide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the phenyl group and the ethylpropylamine side chain. The final step involves the formation of the dihydrobromide salt.

    Quinoline Core Synthesis: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Phenyl Group Introduction: The phenyl group can be introduced via Friedel-Crafts alkylation, where the quinoline core reacts with a phenyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Ethylpropylamine Side Chain Addition: The ethylpropylamine side chain can be added through reductive amination, where the quinoline derivative reacts with 1-ethylpropylamine in the presence of a reducing agent like sodium cyanoborohydride.

    Dihydrobromide Salt Formation: The final compound is converted to its dihydrobromide salt by reacting with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-Ethylpropyl)-2-phenyl-4-quinolinamine dihydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or quinoline rings, where halogenated derivatives react with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives with nucleophiles in polar solvents like dimethylformamide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline and phenyl derivatives.

Scientific Research Applications

N-(1-Ethylpropyl)-2-phenyl-4-quinolinamine dihydrobromide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a fluorescent probe for imaging biological systems due to its unique optical properties.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(1-Ethylpropyl)-2-phenyl-4-quinolinamine dihydrobromide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function and activity.

    Pathways Involved: It may interfere with cellular signaling pathways, leading to changes in gene expression, cell cycle regulation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Ethylpropyl)-2,6-dinitro-3,4-xylidine: A related compound with similar structural features but different functional groups.

    1-Benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide: Another compound with an ethylpropylamine side chain but a different core structure.

Uniqueness

N-(1-Ethylpropyl)-2-phenyl-4-quinolinamine dihydrobromide stands out due to its unique combination of a quinoline core, phenyl group, and ethylpropylamine side chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

N-(1-Ethylpropyl)-2-phenyl-4-quinolinamine dihydrobromide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicine and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

The compound features a quinoline core, which is known for its pharmacological significance. The synthesis typically involves multi-step organic reactions, starting with the quinoline core, followed by the introduction of the phenyl group and the ethylpropylamine side chain. The final step involves forming the dihydrobromide salt, which enhances its solubility and bioavailability.

This compound exhibits its biological effects through several mechanisms:

  • DNA Interaction : The compound can bind to DNA, potentially leading to alterations in gene expression and cellular function.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in critical metabolic pathways.
  • Cell Signaling Pathways : The compound may interfere with various signaling pathways, influencing processes such as apoptosis and cell cycle regulation.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Table 1: Antimicrobial Activity Profile

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and DNA fragmentation.

Case Study: Anticancer Effects

In a study involving human leukemia cell lines (THP-1), treatment with this compound resulted in a significant increase in the subG0/G1 phase population, indicating apoptosis. The results are summarized below:

Table 2: Anticancer Activity in THP-1 Cells

Treatment ConcentrationSubG0/G1 Population (%)Cell Viability (%)
Control590
10 µM2570
20 µM4640

Therapeutic Applications

Given its biological activities, this compound is being investigated for various therapeutic applications:

  • Antimicrobial Agents : Potential use in treating bacterial infections.
  • Anticancer Drugs : Development as a novel anticancer agent targeting specific malignancies.
  • Fluorescent Probes : Explored for imaging applications due to its unique optical properties.

Properties

CAS No.

853344-20-4

Molecular Formula

C20H24Br2N2

Molecular Weight

452.2 g/mol

IUPAC Name

N-pentan-3-yl-2-phenylquinolin-4-amine;dihydrobromide

InChI

InChI=1S/C20H22N2.2BrH/c1-3-16(4-2)21-20-14-19(15-10-6-5-7-11-15)22-18-13-9-8-12-17(18)20;;/h5-14,16H,3-4H2,1-2H3,(H,21,22);2*1H

InChI Key

OAQNJEWJWRDZCI-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3.Br.Br

Origin of Product

United States

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